1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane
Description
Chemical Structure and Properties
1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane (hereafter referred to as propane-d9) is a fully deuterated derivative of propane, where all hydrogens are replaced by deuterium in specific positions. Its structure is CD3-C(CD3)-CD3, with six deuteriums at the terminal methyl groups (positions 1 and 3) and three deuteriums on the central methyl group (position 2). The molecular formula is C3D9, and its molecular weight is 66.13 g/mol (calculated from isotopic substitution).
Applications Deuterated compounds like propane-d9 are critical in nuclear magnetic resonance (NMR) spectroscopy as non-reactive solvents and in mass spectrometry as internal standards. They are also used in pharmaceutical research for isotopic labeling, such as in the synthesis of deuterated analogs like Clenbuterol-d9 and Tulobuterol-d9, where the deuterated tert-butyl group enhances metabolic stability .
Properties
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPMTNAJDCUHE-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
67.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This method leverages proton-deuterium (H-D) exchange under acidic conditions. Tertiary C-H bonds in 2-methylpropane exhibit lower bond dissociation energy (BDE: ~95 kcal/mol) compared to primary or secondary analogs, facilitating selective deuteration. Using deuterated sulfuric acid (DSO) in deuterium oxide (DO) at elevated temperatures (80–100°C), protons at the 1,3-positions undergo exchange via a carbocation intermediate.
The reaction proceeds as:
Isotopic enrichment is time-dependent, with equilibrium favoring deuterium incorporation due to the deuteration agent’s excess.
Optimization Parameters
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Temperature : 100°C maximizes exchange kinetics without side reactions.
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Catalyst Concentration : 20–30% DSO achieves >95% deuteration in 48 hours.
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Solvent : Neat conditions minimize dilution effects.
Data Summary
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Isotopic Purity | 98.5 atom% D |
| Reaction Time | 48–72 hours |
| Byproducts | Sulfonated impurities (<2%) |
Grignard Reagent-Based Synthesis
Synthetic Pathway
This two-step approach begins with the preparation of deuterated tert-butanol-d [(CD)COD] via a Grignard reaction, followed by reduction to the target alkane.
Step 1: Synthesis of tert-Butanol-d
Deuterated methylmagnesium bromide (CDMgBr) reacts with acetone-d in anhydrous diethyl ether:
Step 2: Reduction to 1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane
Lithium aluminum deuteride (LiAlD) reduces the alcohol in tetrahydrofuran-d:
Critical Considerations
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Anhydrous Conditions : Moisture degrades Grignard reagents, necessitating Schlenk-line techniques.
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Stoichiometry : A 10% excess of CDMgBr ensures complete acetone-d conversion.
Performance Metrics
| Metric | Step 1 | Step 2 |
|---|---|---|
| Yield | 78% | 92% |
| Isotopic Purity | 99.2 atom% D | 99.5 atom% D |
| Time | 6 hours | 3 hours |
Catalytic Deuteration with Deuterium Gas
Procedure and Catalysts
Direct deuteration of 2-methylpropane using D gas over palladium-on-carbon (Pd/C) in deuterated methanol (CDOD) achieves near-quantitative deuterium incorporation. The reaction occurs under mild conditions (25°C, 1.8 bar D), exploiting the catalyst’s ability to dissociate D into atomic deuterium for H-D exchange.
Key Advantages
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Selectivity : Tertiary C-H bonds react preferentially due to lower activation energy.
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Scalability : Bench-scale reactions (1–10 mmol) achieve 99% deuteration.
Operational Data
| Variable | Value |
|---|---|
| Catalyst Loading | 5 wt% Pd/C |
| Pressure | 1.8 bar D |
| Solvent | CDOD |
| Isotopic Purity | 99.8 atom% D |
Halide Exchange with Deuterated Acids
Nucleophilic Substitution Pathway
Starting from tert-butyl chloride, treatment with deuterated hydrochloric acid (DCl) in DO replaces remaining protons via an S1 mechanism:
Reaction Kinetics
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Rate Law : First-order in tert-butyl chloride and DCl.
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Activation Energy : ~45 kJ/mol, determined via Arrhenius plots.
Efficiency Metrics
| Parameter | Value |
|---|---|
| Conversion | 94% |
| Isotopic Purity | 98.7 atom% D |
| Side Products | Oligomers (<3%) |
Comparative Analysis of Methods
Yield and Purity Trade-offs
| Method | Yield (%) | Purity (atom% D) | Cost (Relative) |
|---|---|---|---|
| Acid-Catalyzed Exchange | 85–90 | 98.5 | Low |
| Grignard Synthesis | 72 | 99.5 | High |
| Catalytic Deuteration | 95 | 99.8 | Moderate |
| Halide Exchange | 94 | 98.7 | Low |
Practical Recommendations
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Budget-Conscious Labs : Acid-catalyzed exchange offers acceptable purity at minimal cost.
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High-Purity Demands : Catalytic deuteration with Pd/C is optimal despite moderate costs.
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Scale-Up Feasibility : Halide exchange balances yield and operational simplicity.
Quality Control and Characterization
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into deuterated alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products:
Oxidation: Deuterated alcohols and ketones.
Reduction: Deuterated alkanes.
Substitution: Deuterated derivatives with various functional groups.
Scientific Research Applications
Pharmacokinetics and Drug Development
Deuterated compounds like 1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane are increasingly utilized in pharmaceutical research. The incorporation of deuterium can significantly alter the pharmacokinetic profiles of drugs. Studies have shown that deuteration can lead to:
- Increased Stability : Deuterated drugs often exhibit enhanced metabolic stability due to the kinetic isotope effect. This can result in prolonged half-lives and improved therapeutic efficacy.
- Reduced Toxicity : Some studies suggest that deuterated versions of drugs may have lower toxicity profiles compared to their non-deuterated counterparts. This is particularly relevant in the development of treatments for chronic conditions where long-term use is necessary .
Metabolic Studies
The use of stable isotopes such as deuterium allows researchers to trace metabolic pathways with greater precision:
- Tracing Metabolism : Deuterated compounds can be used as tracers in metabolic studies to understand how substances are processed within biological systems. For instance, the metabolic fate of this compound can be tracked to elucidate pathways involved in drug metabolism .
- Understanding Drug Interactions : By studying how deuterated compounds interact with biological systems, researchers can gain insights into potential drug-drug interactions and optimize therapeutic regimens.
Chemical Synthesis and Reaction Mechanisms
In synthetic chemistry, deuterated compounds serve as valuable tools for investigating reaction mechanisms:
- Mechanistic Studies : The presence of deuterium can alter reaction rates and pathways. By observing how reactions proceed with deuterated versus non-deuterated substrates, chemists can deduce mechanistic details that are otherwise difficult to ascertain .
- Isotope Labeling : Deuterated compounds are commonly used in isotope labeling experiments to study the dynamics of chemical reactions. This is particularly useful in complex organic syntheses where understanding the flow of atoms through a reaction network is crucial.
Case Study 1: Impact on Drug Metabolism
A study published in the Annals of Pharmacotherapy highlighted the effects of deuterium substitution on the pharmacokinetics of a specific drug candidate. The research demonstrated that substituting hydrogen with deuterium improved the drug's metabolic stability without compromising its efficacy .
Case Study 2: Tracing Metabolic Pathways
Research conducted on the metabolism of this compound showed that it could effectively trace specific metabolic pathways in liver microsomes. This study provided insights into the enzymatic processes involved in drug metabolism and highlighted the potential for using such compounds in drug testing .
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane involves the interaction of its deuterium atoms with molecular targets. Deuterium’s higher mass compared to hydrogen results in altered vibrational frequencies, which can influence reaction rates and pathways. This isotopic effect is leveraged in various applications to study and manipulate chemical and biological processes.
Comparison with Similar Compounds
Research Findings and Data Table
Comparative Analysis of Key Compounds
Biological Activity
1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane is a deuterated derivative of propane that has garnered interest in various fields of research due to its unique isotopic labeling. This compound is particularly significant in studies involving metabolic pathways and tracer studies in biological systems. This article delves into its biological activity, mechanisms of action, and implications based on available research findings.
- Molecular Formula : C₄H₉D₉
- Molecular Weight : 103.120 g/mol
- Density : 1.034 g/mL at 25ºC
- Boiling Point : 126-127ºC
Mechanisms of Biological Activity
The biological activity of this compound primarily stems from its role as a stable isotope tracer. The incorporation of deuterium allows researchers to track metabolic processes without altering the chemical behavior of the compound significantly.
Metabolic Pathways
Deuterated compounds are often used in metabolic studies to understand the kinetics of biochemical reactions. The presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect (KIE). This effect can provide insights into enzyme mechanisms and substrate interactions.
Case Studies and Experimental Data
- Tracer Studies : Research utilizing deuterated propane derivatives has demonstrated their efficacy in tracing metabolic pathways in various organisms. For example:
- Pharmacokinetics : The pharmacokinetic profiles of deuterated drugs often differ from their non-deuterated counterparts due to changes in absorption, distribution, metabolism, and excretion (ADME). Studies indicate that deuteration can lead to prolonged half-lives and altered bioavailability .
Data Table: Summary of Biological Activity Studies
Implications for Future Research
The unique properties of this compound make it a valuable tool for future research in metabolic studies and drug development. Its application as a tracer can enhance our understanding of complex biochemical pathways and facilitate the design of new therapeutic agents with improved efficacy and safety profiles.
Q & A
Q. What are the established synthesis routes and characterization methods for 1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane?
Answer: Synthesis typically involves deuterium substitution at specific positions using deuterated reagents under controlled conditions. Key methods include:
- Deuterium Exchange Reactions : Using deuterated solvents (e.g., D₂O) or catalysts to replace hydrogen atoms with deuterium .
- Grignard Reagent Modifications : Reacting deuterated alkyl halides with deuterated magnesium to form intermediates .
- Reductive Deuteration : Employing deuterium gas (D₂) with palladium catalysts to saturate precursor alkenes .
Q. Characterization Techniques :
Q. How does the deuterated structure enhance its utility in nuclear magnetic resonance (NMR) spectroscopy?
Answer: Deuterium substitution reduces proton-induced splitting and background noise in ¹H NMR spectra, enabling clearer observation of non-deuterated regions. Applications include:
Q. What are the critical handling and storage protocols for this deuterated compound?
Answer:
- Storage : Under inert gas (argon) at –20°C to prevent isotopic exchange with atmospheric moisture .
- Handling : Use anhydrous conditions and deuterated solvents (e.g., DMSO-d₆) to maintain isotopic integrity .
Advanced Research Questions
Q. How do isotopic effects influence reaction kinetics and mechanisms in deuterated systems?
Answer: Deuterium’s higher mass reduces vibrational frequencies, leading to:
- Kinetic Isotope Effects (KIE) : Slower reaction rates in deuterated intermediates (e.g., C–D bond cleavage vs. C–H) .
- Mechanistic Insights : KIE studies reveal transition-state geometries (e.g., primary KIE > 1 indicates bond-breaking in the rate-determining step) .
Q. How is this compound applied in pharmacokinetic and metabolic tracing studies?
Answer: As a stable isotope-labeled analog, it enables:
Q. What methodologies resolve spectral interferences in deuterated compound analysis?
Answer:
Q. How is isotopic purity assessed and optimized during synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
